molecular formula C4H9NO2 B1674651 L-2-Aminobutyric acid CAS No. 1492-24-6

L-2-Aminobutyric acid

Cat. No. B1674651
CAS RN: 1492-24-6
M. Wt: 103.12 g/mol
InChI Key: QWCKQJZIFLGMSD-VKHMYHEASA-N
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Description

L-2-Aminobutyric acid is synthesized from L-threonine and L-aspartic acid through an α-transamination reaction . It is an L-alanine analogue with an ethyl side chain . It is used in the biosynthesis of nonribosomal peptides and acts as a receptor antagonist . It is also used as a chiral reagent and in the determination of the substrate of glutamyl cysteine acid synthase .


Synthesis Analysis

L-2-Aminobutyric acid can be produced through a metabolic engineering approach. In one study, an Escherichia coli strain was engineered to produce L-2-Aminobutyric acid by modifying the pathway for threonine-hyperproduction and redirecting carbon flux from 2-ketobutyrate to L-2-Aminobutyric acid .


Molecular Structure Analysis

The molecular structure of L-2-Aminobutyric acid has been studied in various research. For instance, a study on the active-site engineering of ω-transaminase from Ochrobactrum anthropi for the preparation of L-2-Aminobutyric acid provides insights into its molecular structure .


Chemical Reactions Analysis

The chemical reactions involving L-2-Aminobutyric acid have been studied extensively. For instance, it has been shown that L-2-Aminobutyric acid can be produced from L-threonine and L-aspartic acid through an α-transamination reaction . Moreover, it has been demonstrated that the deletion of certain genes in the chromosome of Escherichia coli can lead to an increase in the concentration of L-2-Aminobutyric acid .


Physical And Chemical Properties Analysis

L-2-Aminobutyric acid is a solid substance with a molecular weight of 103.12 . It is soluble in water at a concentration of 50 mg/mL . The empirical formula of L-2-Aminobutyric acid is C4H9NO2 .

Scientific Research Applications

Pharmaceutical Synthesis

L-2-Aminobutyric acid serves as a precursor for the synthesis of several chiral drugs. It is instrumental in the production of anti-epileptic medications like Levetiracetam , anti-tuberculotic drugs such as Ethambutol , and other pharmaceuticals like Brivaracetam . The compound’s ability to form optically pure enantiomers makes it valuable for creating drugs with specific desired effects.

Metabolic Engineering

In the field of metabolic engineering, L-2-Aminobutyric acid is produced through the fermentation process. Researchers have modified the metabolic pathways of Escherichia coli to increase the yield of L-2-Aminobutyric acid, making the biosynthesis process more environmentally friendly and suitable for industrial-scale production .

Nonlinear Optical Materials

L-2-Aminobutyric acid is used in the development of nonlinear optical materials. These materials have applications in photonics and optoelectronics, including optical signaling, data storage, communications, and optical computation. The compound’s properties facilitate the growth of single crystals with optical activity, which are essential for these applications .

Enzyme Catalysis

The compound is used in enzyme catalysis, particularly in the active-site engineering of ω-transaminase from Ochrobactrum anthropi . This process is crucial for the preparation of L-2-Aminobutyric acid, which is an essential chiral building block for various pharmaceutical drugs .

Biosynthesis of Nonribosomal Peptides

L-2-Aminobutyric acid plays a role in the biosynthesis of nonribosomal peptides. These peptides have various biological activities and are used in the development of new antibiotics, immunosuppressants, and anticancer agents .

Receptor Antagonism

As a receptor antagonist, L-2-Aminobutyric acid is involved in the study of neurotransmission and can be used to investigate the function of various receptors in the nervous system .

Chiral Reagent

The compound is utilized as a chiral reagent in chemical synthesis. Its chirality is beneficial for inducing stereochemical control in reactions, which is crucial for creating substances with specific three-dimensional arrangements .

Drug Intermediate

Lastly, L-2-Aminobutyric acid is employed as a drug intermediate. It is used in the intermediate stages of drug synthesis, particularly for drugs that require a chiral center or specific stereochemistry .

Mechanism of Action

While the exact mechanism of action of L-2-Aminobutyric acid is not fully understood, it is known to bind to post-synaptic GABA receptors (GABA A and GABA B), which modulate ion channels, hyperpolarize the cell, and prevent action potential transmission .

Future Directions

There is ongoing research into improving the production of L-2-Aminobutyric acid. For instance, one study has developed a fermentation strategy to enhance the catalytic efficiency of recombinant Escherichia coli for L-2-Aminobutyric acid production . Another study suggests that further investigations into the underlying molecular mechanisms and signaling pathways are needed to enhance crop resilience, optimize agricultural methods, and ultimately promote worldwide food security .

properties

IUPAC Name

(2S)-2-aminobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCKQJZIFLGMSD-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883684
Record name Butanoic acid, 2-amino-, (2S)-
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Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-alpha-Aminobutyric acid
Source Human Metabolome Database (HMDB)
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Product Name

L-2-Aminobutyric acid

CAS RN

1492-24-6
Record name (+)-α-Aminobutyric acid
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Record name L-Butyrine
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Record name Butanoic acid, 2-amino-, (2S)-
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Record name Butanoic acid, 2-amino-, (2S)-
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Record name (-)-2-aminobutyric acid
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Record name .ALPHA.-AMINOBUTYRIC ACID, L-
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Record name L-alpha-Aminobutyric acid
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Melting Point

291 °C
Record name L-alpha-Aminobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000452
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the different methods for synthesizing L-ABA?

A1: L-ABA can be synthesized via several methods:

  • Chemical Synthesis: Starting from L-threonine, chemical synthesis can involve esterification followed by ammonolysis to yield L-ABA. []
  • Biotransformation: Enzymatic conversion of L-threonine using threonine deaminase is a common biotransformation approach. [, , ] This can be coupled with leucine dehydrogenase for enhanced efficiency. [, , , , ]
  • Fermentation: Specific strains of bacteria, like Escherichia coli, can be genetically engineered to produce L-ABA through fermentation processes. [, , , , ]

Q2: What are the advantages of using biocatalytic methods for L-ABA production?

A2: Biocatalytic methods, such as those using leucine dehydrogenase coupled with NADH regeneration systems, offer several advantages: [, , , , ]

  • High yield and purity: These methods can achieve L-ABA concentrations exceeding 100 g/L with yields close to 98%. []

Q3: How can the efficiency of L-ABA production be improved using fermentation?

A3: Optimizing fermentation conditions and using genetically engineered strains contribute to efficient L-ABA production:

  • Strain optimization: Recombinant E. coli strains co-expressing key enzymes like threonine deaminase, leucine dehydrogenase, and formate dehydrogenase show improved yields. [, , ]
  • Process control: Controlling the concentration of intermediates, such as 2-ketobutyric acid, during fermentation can further enhance L-ABA production. [, ]
  • Fed-batch fermentation: This approach, involving the continuous feeding of substrates, has been successful in achieving high L-ABA titers. []

Q4: What is the molecular formula and weight of L-ABA?

A4: L-ABA has the molecular formula C4H9NO2 and a molecular weight of 103.12 g/mol.

Q5: Are there any unique spectroscopic characteristics of L-ABA?

A5: While L-ABA shares common spectroscopic features with other amino acids, its specific rotation value distinguishes it from its enantiomer. Additionally, the presence of an ethyl group instead of a methyl group, compared to alanine, leads to subtle differences in NMR and IR spectra. [, , ]

Q6: What is the role of LDH in the enzymatic synthesis of L-ABA?

A6: Leucine dehydrogenase (LDH) catalyzes the reversible reductive amination of 2-ketobutyrate to L-ABA. This reaction requires NADH as a cofactor. [, , ]

Q7: How can the coenzyme NADH be regenerated in L-ABA synthesis?

A7: Several NADH regeneration systems are employed in L-ABA synthesis:

  • Formate dehydrogenase (FDH) system: FDH oxidizes formate to carbon dioxide, simultaneously reducing NAD+ to NADH. This system is often coupled with LDH for efficient L-ABA production. [, , , ]
  • Alcohol dehydrogenase (ADH) system: ADH catalyzes the oxidation of isopropanol to acetone, coupled with the reduction of NAD+ to NADH. []

Q8: What are the potential applications of L-ABA?

A8: L-ABA has several potential applications:

  • Pharmaceutical intermediate: It serves as a chiral building block in the synthesis of various pharmaceuticals, including the anti-epileptic drug levetiracetam. [, ]
  • Biomarker: L-ABA has been identified as a potential biomarker for gout and other metabolic diseases. [, ]

Q9: Have computational methods been used to study L-ABA?

A9: Yes, computational chemistry techniques have been employed to investigate L-ABA:

  • Molecular mechanics: MM2 force field calculations have been used to study the conformational preferences of L-ABA and its derivatives. [, ]
  • Molecular dynamics simulations: These simulations have provided insights into the structural dynamics and interactions of L-ABA. []

Q10: How do structural modifications of L-ABA affect its properties?

A10: Modifications to the L-ABA structure, such as changing the length or branching of the alkyl side chain, can alter its:

  • Biological activity: Different structural analogues may exhibit varying degrees of activity against specific targets. [, , ]

Q11: What are the known polymorphs of L-ABA?

A11: L-ABA exhibits polymorphism, with two confirmed polymorphs crystallizing in space groups P2(1) and I2. These structures are characterized by distinct hydrogen-bonding networks and molecular arrangements. []

Q12: How does L-ABA interact with clay minerals?

A12: L-ABA can be intercalated into clay minerals like calcium montmorillonite. This interaction has implications for understanding the fate and stability of amino acids in prebiotic environments. []

Q13: How does ASSVd infection affect L-2-aminobutyric acid levels in apple trees?

A13: Apple scar skin viroid (ASSVd) infection leads to increased levels of L-2-aminobutyric acid in apple tree leaves, potentially as a response to stress and altered metabolism. []

Q14: What is the significance of L-2-aminobutyric acid in the study of the gut microbiome?

A14: L-2-aminobutyric acid has been identified as a conjugate of bile acids produced by the gut microbiome. This discovery has implications for understanding gut health and developing potential diagnostic markers for diseases like inflammatory bowel disease. []

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